molecular formula C12H8ClIO B13892145 1-Chloro-2-(2-iodophenoxy)benzene

1-Chloro-2-(2-iodophenoxy)benzene

Cat. No.: B13892145
M. Wt: 330.55 g/mol
InChI Key: UUSMAKFLVVMNFG-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-iodophenoxy)benzene is an organic compound with the molecular formula C12H8ClIO and a molecular weight of 330.55 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-2-(2-iodophenoxy)benzene can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-nitrobenzene with potassium iodide in the presence of a copper catalyst. The reaction proceeds under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group is reduced to an amino group, which is then iodinated to form the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1-Chloro-2-(2-iodophenoxy)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2-(2-iodophenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-iodophenoxy)benzene involves its interaction with specific molecular targets In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanismThis intermediate then eliminates the leaving group (chlorine or iodine) to form the substituted product .

In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the coupling partner .

Comparison with Similar Compounds

1-Chloro-2-(2-iodophenoxy)benzene can be compared with other halogenated aromatic compounds, such as:

    1-Chloro-2-(4-iodophenoxy)benzene: This compound has a similar structure but with the iodine atom in the para position relative to the chlorine atom.

    1-Bromo-2-(2-iodophenoxy)benzene: This compound has a bromine atom instead of a chlorine atom.

    1-Chloro-2-(2-fluorophenoxy)benzene: This compound has a fluorine atom instead of an iodine atom.

The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H8ClIO

Molecular Weight

330.55 g/mol

IUPAC Name

1-chloro-2-(2-iodophenoxy)benzene

InChI

InChI=1S/C12H8ClIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H

InChI Key

UUSMAKFLVVMNFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2I)Cl

Origin of Product

United States

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